molecular formula C12H19NO4 B12292418 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde

Cat. No.: B12292418
M. Wt: 241.28 g/mol
InChI Key: KIZQJTNRBQCPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is a chemical compound with a complex structure that includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidone, which is then oxidized to introduce the oxoacetaldehyde group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: 2-(1-Boc-4-piperidinyl)-2-oxoacetic acid.

    Reduction: 2-(1-Boc-4-piperidinyl)-2-hydroxyacetaldehyde.

    Substitution: 2-(4-piperidinyl)-2-oxoacetaldehyde.

Scientific Research Applications

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is unique due to its combination of a Boc-protected piperidine ring and an oxoacetaldehyde group. This structure provides a balance of stability and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 4-oxaldehydoylpiperidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h8-9H,4-7H2,1-3H3

InChI Key

KIZQJTNRBQCPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.